molecular formula C20H19ClF5N3O3 B12750350 4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide CAS No. 112885-12-8

4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide

Cat. No.: B12750350
CAS No.: 112885-12-8
M. Wt: 479.8 g/mol
InChI Key: VPQZUMGQKZSAJM-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chloro group, a methoxy group, and a morpholinyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide typically involves multiple steps. One common approach is to start with 4-Amino-5-chloro-2-methoxybenzoic acid as the precursor. This compound undergoes a series of reactions, including chlorination, methoxylation, and amination, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form corresponding hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction process.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrocarbons.

Scientific Research Applications

4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2-methoxybenzoic acid: Shares a similar core structure but lacks the morpholinyl and pentafluorophenyl groups.

    4-Amino-5-chloro-2-methoxy-N-(2-(diethylamino)ethyl)benzamide: Contains a different substituent on the benzamide core.

Uniqueness

4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide is unique due to the presence of the pentafluorophenyl and morpholinyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with specific molecular targets, making it valuable for various applications.

Properties

CAS No.

112885-12-8

Molecular Formula

C20H19ClF5N3O3

Molecular Weight

479.8 g/mol

IUPAC Name

4-amino-5-chloro-2-methoxy-N-[[4-[(2,3,4,5,6-pentafluorophenyl)methyl]morpholin-2-yl]methyl]benzamide

InChI

InChI=1S/C20H19ClF5N3O3/c1-31-14-5-13(27)12(21)4-10(14)20(30)28-6-9-7-29(2-3-32-9)8-11-15(22)17(24)19(26)18(25)16(11)23/h4-5,9H,2-3,6-8,27H2,1H3,(H,28,30)

InChI Key

VPQZUMGQKZSAJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=C(C(=C(C(=C3F)F)F)F)F)Cl)N

Origin of Product

United States

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